

# Review of GYKI 52466 hydrochloride literature

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GYKI 52466 hydrochloride

Cat. No.: B065669

Get Quote

An In-Depth Technical Guide to GYKI 52466 Hydrochloride

#### **Abstract**

**GYKI 52466 hydrochloride** is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1][2] As a 2,3-benzodiazepine, it is structurally distinct from classical 1,4-benzodiazepines and does not exert its effects via GABA-A receptors.[2][3] This technical guide provides a comprehensive review of the existing literature on GYKI 52466, detailing its chemical properties, mechanism of action, pharmacological effects, and the experimental protocols used to elucidate these characteristics. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of AMPA receptor modulation.

# **Chemical Properties**

GYKI 52466 is chemically identified as 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3][4]benzodiazepin-5-yl)-benzenamine hydrochloride.[1] It is a yellow solid with good blood-brain barrier permeability, allowing it to be active in vivo following systemic administration.[5][6]



| Property          | Value                                                                                            | Reference |
|-------------------|--------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 4-(8-Methyl-9H-1,3-<br>dioxolo[4,5-h][3]<br>[4]benzodiazepin-5-yl)-<br>benzenamine hydrochloride | [1]       |
| Molecular Formula | C17H15N3O2·HCl                                                                                   | [1]       |
| Molecular Weight  | 329.79 g/mol (hydrochloride)                                                                     | [1]       |
| CAS Number        | 102771-26-6                                                                                      | [1][2]    |
| Purity            | >98%                                                                                             | [1]       |
| Solubility        | Soluble to 50 mM in DMSO and to 10 mM in water.                                                  |           |

#### **Mechanism of Action**

GYKI 52466 exerts its effects by acting as a highly selective, non-competitive antagonist of AMPA/kainate receptors.[5][7] Unlike competitive antagonists that bind to the glutamate recognition site, GYKI 52466 binds to an allosteric site on the AMPA receptor complex.[7][8] This binding induces a conformational change that prevents ion channel opening, even when glutamate is bound to the receptor. This non-competitive mechanism is voltage-independent and does not show use-dependence.[7]

Interestingly, one study has suggested a more complex interaction, where low concentrations of GYKI 52466 (10  $\mu$ M) can have a positive modulatory effect, increasing the steady-state current of AMPA receptors, while higher concentrations produce the well-characterized antagonistic effects.[9] This suggests the possibility of more than one binding site for GYKI 52466 on the AMPA receptor complex.[9]





Click to download full resolution via product page

Mechanism of non-competitive antagonism by GYKI 52466.

# Pharmacological Effects Anticonvulsant Activity

GYKI 52466 has demonstrated broad-spectrum anticonvulsant properties in a variety of preclinical models.[1][5][10] It provides potent protection against sound-induced seizures in DBA/2 mice and increases the threshold for maximal electroshock (MES) seizures.[5][11] It is also effective against seizures induced by pentylenetetrazol (PTZ), 4-aminopyridine, kainate, and AMPA.[10][11] Studies on kainic acid-induced status epilepticus in mice showed that GYKI 52466 can rapidly terminate both early and late-stage seizures, with fewer recurrences compared to diazepam.[6][12] In amygdala-kindled rats, a model for complex partial seizures, GYKI 52466 reduces both the seizure score and after-discharge duration.[13] Furthermore, it potentiates the anticonvulsant activity of conventional antiepileptic drugs like valproate, carbamazepine, and diphenylhydantoin without significantly impacting their plasma levels.[14]

## **Neuroprotective Properties**



## Foundational & Exploratory

Check Availability & Pricing

The ability of GYKI 52466 to block AMPA receptors, which are key mediators of excitotoxicity, underlies its neuroprotective effects.[1][2] In a rat model of spinal cord injury, treatment with GYKI 52466 significantly reduced lipid peroxidation and preserved ATP levels, leading to improved functional recovery and protection of neurons and myelin sheaths.[15] Low-dose preconditioning with GYKI 52466 has also been shown to confer long-term neuroprotection and functional recovery following hypoxic-ischaemic brain injury in rats.[16] However, its efficacy as a neuroprotective agent against direct intra-hippocampal injections of AMPA and kainate in vivo has been described as weakly effective.[17]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GYKI 52466 | GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. GYKI 52466 Wikipedia [en.wikipedia.org]
- 3. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of longterm potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 PMC [pmc.ncbi.nlm.nih.gov]
- 7. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. GYKI 52466 has positive modulatory effects on AMPA receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The non-competitive AMPA/kainate receptor antagonist, GYKI 52466, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]







- 15. Neuroprotective effects of GYKI 52466 on experimental spinal cord injury in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Review of GYKI 52466 hydrochloride literature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065669#review-of-gyki-52466-hydrochloride-literature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com